5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one
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Overview
Description
5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a synthetic organic compound with the molecular formula C12H15ClN2O2 This compound is characterized by the presence of a pyrrolidin-2-one ring, a chlorinated hydroxybenzyl group, and an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with pyrrolidin-2-one in the presence of a suitable amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one.
Pyrrolidin-2-one: The core structure of the compound.
N-(5-Chloro-2-hydroxybenzyl)pyrrolidin-2-one: A structurally related compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
5-[[(5-chloro-2-hydroxyphenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-1-3-11(16)8(5-9)6-14-7-10-2-4-12(17)15-10/h1,3,5,10,14,16H,2,4,6-7H2,(H,15,17) |
InChI Key |
PEDGLZFQGXVNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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